8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
8-Methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 1100353-03-4) is a synthetic small molecule characterized by a chromene-3-carboxamide core substituted with a methoxy group at the 8-position and an imidazo[1,2-a]pyridine moiety at the 3-phenyl position. Its molecular formula is C₂₄H₁₇N₃O₄, with a molecular weight of 411.41 g/mol . Storage recommendations (2–8°C, sealed, dry) suggest sensitivity to environmental degradation .
Properties
IUPAC Name |
8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-15-6-5-11-28-14-20(27-23(15)28)16-7-3-9-18(12-16)26-24(29)19-13-17-8-4-10-21(31-2)22(17)32-25(19)30/h3-14H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGVRMHVRLKKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine structure have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Mode of Action
Compounds with similar structures have been synthesized via a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives
Biological Activity
The compound 8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.41 g/mol. The structure includes a methoxy group, an imidazo[1,2-a]pyridine moiety, and a chromene core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2 |
| Molecular Weight | 357.41 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant biological activities, particularly in anti-cancer and anti-inflammatory domains. The unique combination of functional groups in this compound suggests potential interactions with various biological targets.
Anticancer Activity
Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor progression. For instance:
- Mechanism of Action : The compound may inhibit Aurora kinases, which play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. Inhibitors of Aurora kinases have shown promise in preclinical studies for various cancers.
Anti-inflammatory Properties
The presence of the methoxy group and the imidazo[1,2-a]pyridine moiety may enhance the compound's ability to modulate inflammatory pathways.
-
Mechanism of Action : Compounds with similar structures have been reported to interact with discoidin domain receptors involved in inflammatory responses. This interaction can lead to reduced production of pro-inflammatory cytokines.
- Case Study : Research has shown that derivatives with imidazo structures can significantly reduce inflammation markers in vitro and in vivo models .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that:
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Distribution : It may distribute effectively across tissues, potentially enhancing its therapeutic efficacy against localized diseases.
- Metabolism : The presence of functional groups allows for various metabolic pathways, which could influence its bioavailability and toxicity profiles.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Methoxy-N-(pyridin-2-yl)benzamide | Benzamide | Anti-inflammatory |
| 4-Methyl-N-(pyridin-2-yl)benzamide | Benzamide | Exhibits different pharmacological profiles |
| 3-Chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide | Benzamide | Enhanced reactivity due to halogen presence |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Chromene Core
A closely related analogue, 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 1170689-68-5), replaces the methoxy group with a hydroxyl group at the chromene’s 8-position. This substitution reduces molecular weight by 14 g/mol (C₂₃H₁₅N₃O₄, MW: 397.39 g/mol) and alters physicochemical properties:
- Stability : The methoxy group in the target compound may confer greater metabolic stability by resisting glucuronidation, a common detoxification pathway for hydroxylated compounds .
Core Structure Variations
Compounds with alternative heterocyclic cores but similar carboxamide motifs include N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Claim 1 in ). Key differences:
- Thiazolidinone vs. Chromene: The thiazolidinone core introduces a sulfur atom and a 4-oxo group, which may influence hydrogen-bonding interactions with biological targets.
- Pharmacophore Implications: Thiazolidinones are associated with antidiabetic activity (e.g., pioglitazone), suggesting divergent therapeutic applications compared to chromene-based compounds .
Substituent Effects on Imidazo[1,2-a]pyridine Derivatives
Substituent Position and Size
The target compound features an 8-methyl group on the imidazo[1,2-a]pyridine ring. In contrast, 5-methylimidazo[1,2-a]pyridines (e.g., compounds 3a–g in ) exhibit methyl groups at the 5-position. Positional differences impact steric and electronic profiles:
Functional Group Modifications
Tetrahydroimidazo[1,2-a]pyridines (Evidences 4–5), such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l), feature saturated rings and ester/cyano groups. Comparisons include:
- Aromaticity vs. Saturation : The target compound’s fully aromatic imidazopyridine may enhance π-π stacking interactions compared to tetrahydro derivatives.
- Melting Points : Tetrahydroimidazopyridines exhibit higher melting points (215–245°C) due to increased molecular rigidity and intermolecular hydrogen bonding .
Table 1: Key Properties of Target Compound and Analogues
Critical Analysis and Research Implications
- Structural-Activity Relationships (SAR) : The methoxy group in the target compound likely optimizes lipophilicity and target engagement compared to hydroxylated analogues.
- Therapeutic Potential: While biological data are absent in the provided evidence, the chromene-carboxamide scaffold is prevalent in kinase inhibitors and anti-inflammatory agents, suggesting avenues for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
